molecular formula C22H17BrN2S B15044234 N-[(2Z)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-1-phenylmethanamine

N-[(2Z)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-1-phenylmethanamine

Cat. No.: B15044234
M. Wt: 421.4 g/mol
InChI Key: UNYZTOJVGPVUKY-UHFFFAOYSA-N
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Description

N-[(2Z)-4-(4-BROMOPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-1-PHENYLMETHANAMINE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-(4-BROMOPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-1-PHENYLMETHANAMINE typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves the condensation of the thiazole derivative with benzylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-(4-BROMOPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-1-PHENYLMETHANAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2Z)-4-(4-BROMOPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-1-PHENYLMETHANAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-(4-BROMOPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-1-PHENYLMETHANAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-4-(4-BROMOPHENYL)-3-[3-(4-MORPHOLINYL)PROPYL]-1,3-THIAZOL-2-YLIDENE]-2,3-DIMETHYLANILINE HYDROBROMIDE
  • N-[(2Z)-4-(4-BROMOPHENYL)-3-[2-(4-MORPHOLINYL)ETHYL]-1,3-THIAZOL-2-YLIDENE]-4-METHYLANILINE HYDROBROMIDE

Uniqueness

N-[(2Z)-4-(4-BROMOPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-1-PHENYLMETHANAMINE is unique due to its specific structural features, such as the combination of a bromophenyl group and a thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H17BrN2S

Molecular Weight

421.4 g/mol

IUPAC Name

N-benzyl-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C22H17BrN2S/c23-19-13-11-18(12-14-19)21-16-26-22(24-15-17-7-3-1-4-8-17)25(21)20-9-5-2-6-10-20/h1-14,16H,15H2

InChI Key

UNYZTOJVGPVUKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C2N(C(=CS2)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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